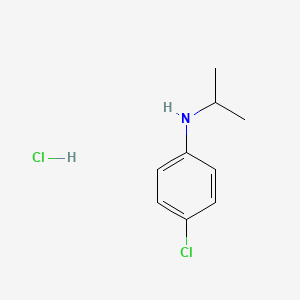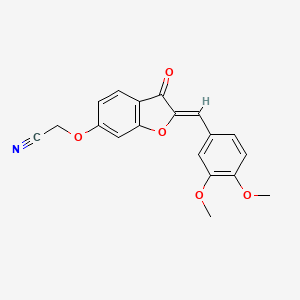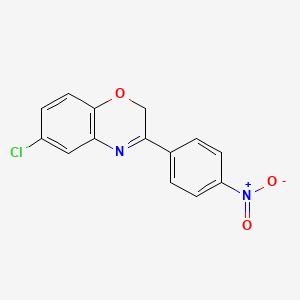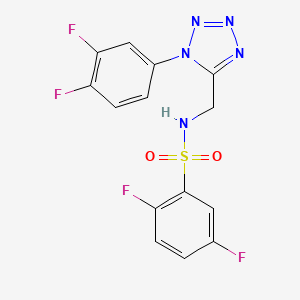
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a tetrazole ring, which is a type of heterocyclic aromatic ring consisting of four nitrogen atoms and one carbon atom . It also contains a sulfonamide group and a benzene ring with two fluorine substitutions .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the presence of the tetrazole ring, the sulfonamide group, and the fluorine substitutions on the benzene ring. Tetrazoles can participate in various reactions such as cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the tetrazole ring and the fluorine substitutions could influence properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives, which include sulfonamide groups, have shown promise for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes has revealed their potential in anticancer activities. These complexes have been studied for their ability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and antiproliferative activity against human tumor cells in culture, primarily through apoptosis. The nature of the sulfonamide derivative significantly influences the biological activity of these complexes (González-Álvarez et al., 2013).
Antioxidant and Anti-HCV Agents
A series of novel celecoxib derivatives that include sulfonamide groups have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, have shown potential therapeutic properties without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Computational Studies and Molecular Docking
The synthesis and computational study of a new sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have provided insights into its structural and electronic properties. Molecular dynamics simulations and molecular docking studies have been conducted to explore the potential interactions of this molecule with proteins, suggesting its applicability in various biochemical contexts (Murthy et al., 2018).
Mecanismo De Acción
Target of Action
The compound, also known as N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,5-difluorobenzene-1-sulfonamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of its targets, leading to their death and thus exhibiting its antileishmanial and antimalarial activities
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O2S/c15-8-1-3-11(17)13(5-8)26(24,25)19-7-14-20-21-22-23(14)9-2-4-10(16)12(18)6-9/h1-6,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCCDRJZPVYQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2882041.png)
![2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one](/img/structure/B2882043.png)
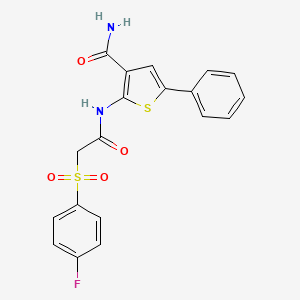
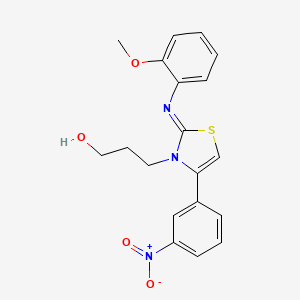
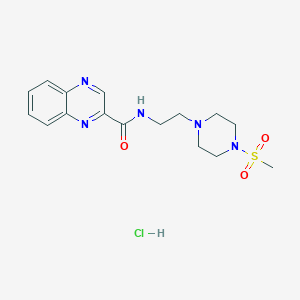
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2882050.png)
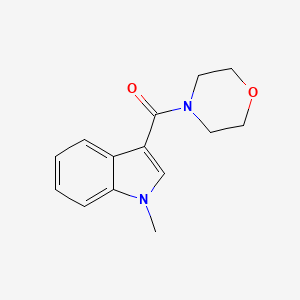

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2882055.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B2882056.png)
